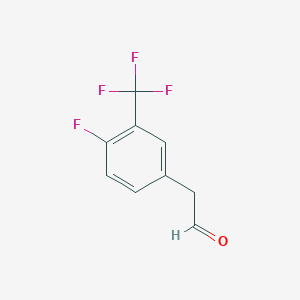

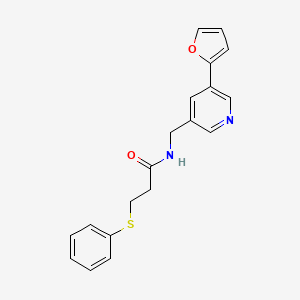

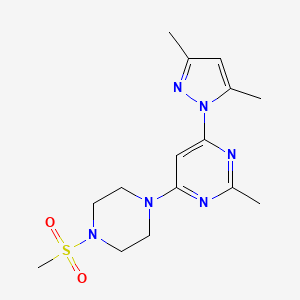

![molecular formula C17H12F3N3OS2 B2803294 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 864856-21-3](/img/structure/B2803294.png)

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . The thiadiazole ring is a versatile scaffold that allows these compounds to cross cellular membranes and interact strongly with biological targets .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives can vary widely depending on their exact structure . Some thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis

Thiadiazole derivatives generally have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This allows them to cross cellular membranes and interact with biological targets .Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives have garnered significant attention as potential anticancer agents. The compound “2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide” falls into this category. Here’s why:

- Clinical Trials : Some thiadiazole-containing drugs, including this compound, have entered clinical trials for cancer treatment .

Antitubercular Activity

Another intriguing application lies in its potential as an antitubercular agent:

- Compound 4j : Specifically, the compound “2- (3,4-dimethoxyphenyl)-3- (5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one” exhibits strong activity against Mycobacterium tuberculosis H37Rv. It has a minimal inhibitory concentration (MIC) of 1.6 μg/ml .

Solid Acid Catalysis

Beyond health-related applications, this compound contributes to solid acid catalysis:

- Montmorillonite KSF Clay : Researchers have explored montmorillonite KSF clay as a dehydrating agent and solid acidic catalyst for synthesizing thiadiazolyl-thiazolidin-4-one derivatives. These derivatives are obtained through a three-component reaction involving amine, aldehyde, and thioglycolic acid .

Photochromic and Fluorescence Properties

Lastly, let’s touch on its intriguing optical properties:

- Tetraphenylethene-Based Schiff Base : This compound, specifically the tetraphenylethene-based Schiff base “4-methoxy-2- (((4- (1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol,” exhibits two different polymorphs with distinct photochromic and fluorescence behaviors .

Anticancer Activity Against Specific Cancers

In a study by Aliabadi, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide compounds were evaluated for anticancer activity against three human cancers: prostate (PC3), breast (MDA), and glioblastoma (U87) .

Safety And Hazards

Future Directions

Given the broad spectrum of biological activities exhibited by thiadiazole derivatives, there is ongoing interest in developing novel, more effective therapeutics based on this scaffold . Future research will likely continue to explore the synthesis, characterization, and biological evaluation of new thiadiazole derivatives .

properties

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-6-8-13(9-7-12)21-14(24)10-25-16-22-15(23-26-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPUISAZOJFFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

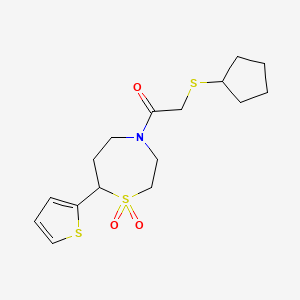

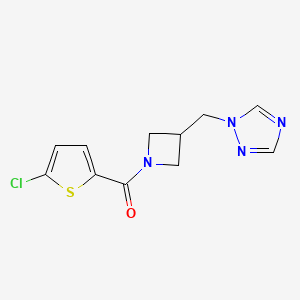

![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2803213.png)

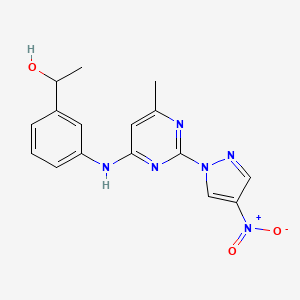

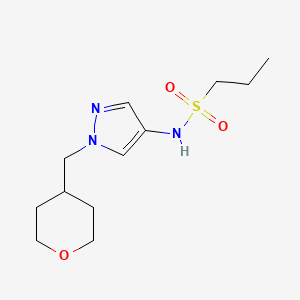

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2803216.png)

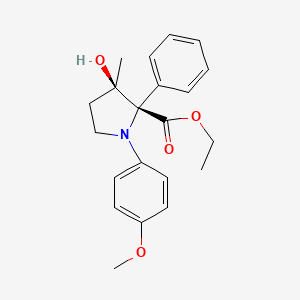

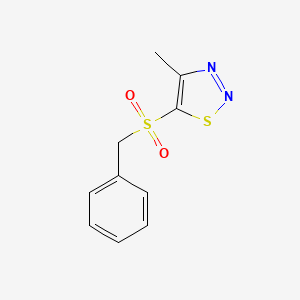

![6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2803220.png)

![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)